molecular formula C7H8BrF7 B3039893 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane CAS No. 1391033-22-9

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane

Cat. No. B3039893
CAS RN: 1391033-22-9
M. Wt: 305.03 g/mol
InChI Key: HGKPBLDBHFVETL-UHFFFAOYSA-N
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Description

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane is a substance with the CAS No 1391033-22-9 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Scientific Research Applications

Electron-Withdrawing Group in Organic Synthesis

The bromine atom in this compound acts as an electron-withdrawing group. Researchers leverage this property in organic synthesis to influence reactivity and selectivity. By strategically incorporating it into reaction intermediates, they can control bond formation and functional group transformations.

Safety and Hazards

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

7-bromo-1,1,1,2,2,3,3-heptafluoroheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF7/c8-4-2-1-3-5(9,10)6(11,12)7(13,14)15/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPBLDBHFVETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895159
Record name 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane

CAS RN

1391033-22-9
Record name 7-Bromo-1,1,1,2,2,3,3-heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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